molecular formula C19H20N2O4 B12176639 4,7-dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

4,7-dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12176639
M. Wt: 340.4 g/mol
InChI Key: SACVZRMVADFTTG-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxyindole and 3-methoxyaniline.

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

    Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxyindole: A precursor in the synthesis of the target compound.

    3-Methoxyaniline: Another precursor used in the synthesis.

    Other Indole Derivatives: Compounds with similar structures and biological activities.

Uniqueness

4,7-Dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

4,7-dimethoxy-N-(3-methoxyphenyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-21-15(19(22)20-12-6-5-7-13(10-12)23-2)11-14-16(24-3)8-9-17(25-4)18(14)21/h5-11H,1-4H3,(H,20,22)

InChI Key

SACVZRMVADFTTG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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